6-Hydrazinylpyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H7N3O3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group. The final step involves the reduction of the N-oxide to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of pyridine-3-sulfonic acids, including this compound, often employs large-scale sulfonation processes. These processes utilize concentrated sulfuric acid at elevated temperatures to achieve the desired sulfonation .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydrazinylpyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as Raney nickel in alkaline solutions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of hydrazinyl-substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Hydrazinylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It finds applications in the production of dyes, catalysts, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Hydrazinylpyridine-3-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s sulfonic acid group enhances its solubility and reactivity, making it a versatile tool in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-sulfonic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Aminopyridine-3-sulfonic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
6-Hydrazinylpyridine-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness: 6-Hydrazinylpyridine-3-sulfonic acid is unique due to its combination of a hydrazinyl group and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
500567-42-0 |
---|---|
Molekularformel |
C5H7N3O3S |
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
6-hydrazinylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H7N3O3S/c6-8-5-2-1-4(3-7-5)12(9,10)11/h1-3H,6H2,(H,7,8)(H,9,10,11) |
InChI-Schlüssel |
DCQXHFSSCXHXRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.